molecular formula C7H14ClN B083092 Bicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 14370-45-7

Bicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B083092
CAS No.: 14370-45-7
M. Wt: 147.64 g/mol
InChI Key: IZZMPZQAQTXAHW-UHFFFAOYSA-N
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Description

Bicyclo[221]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClN It is a derivative of bicyclo[221]heptane, a bicyclic structure known for its rigidity and stability

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: The parent hydrocarbon structure.

    Bicyclo[2.2.1]heptan-2-one: An oxidized derivative.

    Bicyclo[2.2.1]heptan-2-ol: A hydroxylated derivative.

Uniqueness

Bicyclo[2.2.1]heptan-2-amine hydrochloride is unique due to its amine functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

bicyclo[2.2.1]heptan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMPZQAQTXAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931996
Record name Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65481-69-8, 39245-79-9, 14370-45-7
Record name endo-Bicyclo(2.2.1)heptan-2-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065481698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC141606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141606
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14370-45-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-bicyclo[2.2.1]heptan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name bicyclo[2.2.1]heptan-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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